![molecular formula C14H16ClO5- B12570854 4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate CAS No. 192219-39-9](/img/structure/B12570854.png)
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate is an organic compound with a complex structure that includes a benzyloxy group, a chloropropane moiety, and an oxobutanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of benzyloxypropanol with thionyl chloride to form benzyloxypropyl chloride. This intermediate is then reacted with 4-oxobutanoic acid in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the chloropropane moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under basic conditions.
Major Products
Oxidation: Benzyloxypropanoic acid or benzyloxypropanal.
Reduction: 4-{[1-(Benzyloxy)-3-hydroxypropan-2-yl]oxy}-4-hydroxybutanoate.
Substitution: 4-{[1-(Benzyloxy)-3-aminopropan-2-yl]oxy}-4-oxobutanoate.
Applications De Recherche Scientifique
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the chloropropane moiety can form covalent bonds with nucleophilic sites. The oxobutanoate ester can undergo hydrolysis to release active carboxylate ions, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[1-(Benzyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoate
- 4-{[1-(Benzyloxy)-3-aminopropan-2-yl]oxy}-4-oxobutanoate
- 4-{[1-(Benzyloxy)-3-thiopropan-2-yl]oxy}-4-oxobutanoate
Uniqueness
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate is unique due to the presence of the chloropropane moiety, which provides a site for nucleophilic substitution reactions. This feature distinguishes it from similar compounds and expands its utility in synthetic applications.
Propriétés
Numéro CAS |
192219-39-9 |
|---|---|
Formule moléculaire |
C14H16ClO5- |
Poids moléculaire |
299.72 g/mol |
Nom IUPAC |
4-(1-chloro-3-phenylmethoxypropan-2-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C14H17ClO5/c15-8-12(20-14(18)7-6-13(16)17)10-19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/p-1 |
Clé InChI |
SLOUCUHDZPZGBQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COCC(CCl)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
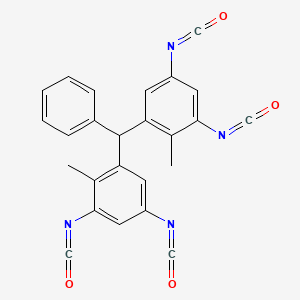
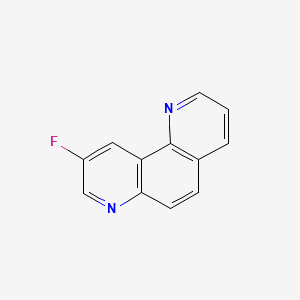
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
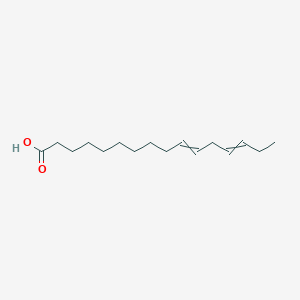
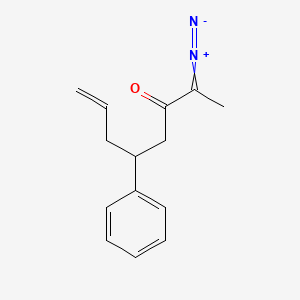
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
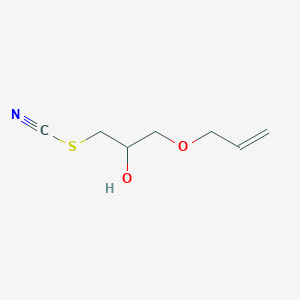
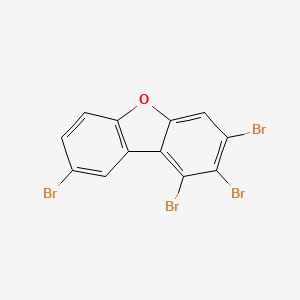
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
